Vociprotafib - 2172652-48-9

Vociprotafib

Catalog Number: EVT-10960044
CAS Number: 2172652-48-9
Molecular Formula: C20H27ClN6O2S
Molecular Weight: 451.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vociprotafib is an orally bioavailable inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2; Src homology region 2 domain phosphatase; PTPN11), with potential antineoplastic activity. Upon oral administration, vociprotafib targets, binds to and inhibits the activity of SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the RAS-RAF-MEK-ERK signaling pathway. The RAS-MAPK pathway is often hyperactivated in cancer cells due to specific mutations and rearrangements and are dependent on SHP2 for their oncogenic signaling. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation.
Source and Classification

Vociprotafib is derived from a series of chemical modifications aimed at enhancing its therapeutic profile. It falls under the classification of immunomodulators, which are agents that modify the immune response or the functioning of the immune system. This classification highlights its relevance in treating diseases characterized by dysregulated immune activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vociprotafib involves multiple steps, utilizing advanced organic chemistry techniques. Key methods include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions employed include:
    • Nucleophilic substitutions: These are used to introduce functional groups that enhance the compound's reactivity.
    • Coupling reactions: These facilitate the formation of carbon-carbon bonds, critical for building the compound's core structure.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Vociprotafib from by-products and unreacted materials.

Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Vociprotafib possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 345.43 g/mol.

  • Structural Features:
    • The compound contains a sulfonamide group, which is significant for its interaction with biological targets.
    • Aromatic rings contribute to its lipophilicity and potential for membrane permeability.

Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Vociprotafib undergoes several key chemical reactions that are essential for its pharmacological activity:

  1. Metabolic Reactions: In vivo studies indicate that Vociprotafib is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may possess therapeutic effects or influence toxicity.
  2. Binding Interactions: The compound interacts with specific receptors or enzymes involved in immune modulation, which can be studied through binding affinity assays and kinetic studies.

Understanding these reactions is vital for predicting the compound's behavior in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of Vociprotafib involves modulation of immune cell activity:

  1. Target Engagement: Vociprotafib binds to specific receptors on immune cells, altering their signaling pathways.
  2. Immune Response Modulation: By inhibiting pro-inflammatory cytokine production and promoting anti-inflammatory mediators, the compound effectively reduces inflammation and tissue damage associated with autoimmune conditions.

Data from preclinical studies suggest that Vociprotafib demonstrates significant efficacy in reducing disease symptoms in animal models of rheumatoid arthritis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vociprotafib exhibits distinct physical and chemical properties:

  • Physical State: The compound is typically a solid at room temperature.
  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Stability: Stability studies indicate that Vociprotafib remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from stability tests are critical for formulation development.

Applications

Scientific Uses

Vociprotafib has several scientific applications:

  1. Pharmacological Research: It serves as a lead compound in drug development programs aimed at treating autoimmune diseases.
  2. Clinical Trials: Ongoing clinical trials are evaluating its safety and efficacy in human populations suffering from chronic inflammatory conditions.
  3. Mechanistic Studies: Researchers utilize Vociprotafib to explore underlying mechanisms of immune modulation, contributing to broader understanding in immunology.
Introduction to SHP2 Inhibition in Targeted Cancer Therapy

Biological Significance of SHP2 Phosphatase in Oncogenic Signaling

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, functions as a critical signaling node in numerous oncogenic pathways. This non-receptor phosphatase contains two Src homology 2 domains (N-SH2 and C-SH2) flanking a protein tyrosine phosphatase domain, followed by a C-terminal tail with tyrosine phosphorylation sites (Y542 and Y580). In its basal state, SHP2 maintains an autoinhibited conformation where the N-SH2 domain occludes the catalytic site. Phosphotyrosine-containing proteins—including receptor tyrosine kinases (epidermal growth factor receptor, fibroblast growth factor receptor) and adaptor proteins (growth factor receptor-bound protein 2, GRB2-associated binding protein 1)—bind the SH2 domains, inducing conformational activation [1] [5] [10].

SHP2 mediates signal transduction through several cancer-relevant pathways:

  • RAS-RAF-Mitogen-Activated Protein Kinase Kinase-Extracellular Signal-Regulated Kinase Pathway: SHP2 promotes RAS activation by facilitating guanine nucleotide exchange factor son of sevenless recruitment and relieving RAS inactivation by Ras GTPase-activating protein. This occurs via dephosphorylation of sprouty proteins (negative regulators) and Ras GTPase-activating protein binding sites [4] [10].
  • Phosphoinositide 3-Kinase-Protein Kinase B Pathway: Through dephosphorylation of inhibitory sites on phosphoinositide 3-kinase regulatory subunits, SHP2 enhances phosphoinositide 3-kinase activation downstream of growth factors [1] [4].
  • Programmed Cell Death Protein 1 Immune Checkpoint: SHP2 recruitment to phosphorylated programmed cell death protein 1 contributes to T-cell exhaustion, enabling immune evasion [3] [10].

Table 1: Oncogenic Implications of SHP2 Dysregulation in Human Cancers

Molecular AlterationTumor TypesFunctional Consequence
Somatic Gain-of-Function MutationsJuvenile myelomonocytic leukemia, Acute myeloid leukemiaConstitutive phosphatase activation via disrupted autoinhibition
Receptor Tyrosine Kinase-Driven OveractivationBreast cancer, Gastric cancer, Non-small cell lung cancerEnhanced extracellular signal-regulated kinase pathway flux and proliferation
Programmed Cell Death Protein 1 Pathway RecruitmentMultiple solid tumorsTumor immune evasion through T-cell suppression
Transcriptional UpregulationLaryngeal cancer, Oral squamous cell carcinomaCorrelation with metastasis and poor prognosis

SHP2 mutations occur in approximately 50% of Noonan syndrome and 90% of LEOPARD syndrome cases, while somatic mutations drive 35% of juvenile myelomonocytic leukemia. In solid tumors, although PTPN11 mutations are rare (≤1%), hyperactivation occurs via receptor tyrosine kinase signaling or overexpression, promoting tumor progression in lung, breast, and gastrointestinal malignancies [1] [4] [5]. Paradoxically, SHP2 exhibits tumor-suppressive functions in specific contexts (e.g., liver and cartilage tumors) through extracellular signal-regulated kinase-dependent mechanisms, highlighting its tissue-specific signaling roles [1] [5].

Rationale for Allosteric Inhibition in RAS Pathway-Dependent Malignancies

The RAS-mitogen-activated protein kinase pathway represents a central oncogenic driver, with activating RAS mutations occurring in 20% of human cancers. SHP2 positions upstream of RAS as a convergence point for multiple receptor tyrosine kinase signals, making it a compelling target. Conventional catalytic-site phosphatase inhibitors failed due to poor selectivity and membrane permeability limitations. Allosteric inhibition circumvents these challenges by exploiting SHP2’s unique conformational regulation [2] [3] [10].

The therapeutic rationale focuses on three mechanisms:

  • Overcoming Adaptive Resistance: Mitogen-activated protein kinase pathway inhibitors (e.g., mitogen-activated protein kinase kinase inhibitors) trigger feedback upregulation of receptor tyrosine kinases and their ligands, reactivating extracellular signal-regulated kinase. SHP2 inhibitors prevent this rebound by blocking son of sevenless-mediated RAS reactivation [9] [10].
  • Synergy with KRAS-G12C Inhibitors: KRAS-G12C mutants retain intrinsic GTPase activity, cycling between guanosine triphosphate (active)- and guanosine diphosphate (inactive)-bound states. SHP2 inhibition increases the guanosine diphosphate-bound pool, enhancing target engagement for KRAS-G12C inhibitors like sotorasib. Concurrently, it suppresses wild-type RAS isoform activation [9].
  • Tumor Microenvironment Modulation: SHP2 inhibition reduces myeloid-derived suppressor cell infiltration and augments CD8+ T-cell recruitment in syngeneic tumor models, potentially overcoming immune evasion [9] [10].

Table 2: Preclinical Evidence for Allosteric SHP2 Inhibition Strategies

Combination ApproachCancer ModelKey Mechanistic Insight
SHP2 inhibitor + Mitogen-Activated Protein Kinase Kinase InhibitorKRAS-mutant pancreatic, colorectalPrevents adaptive receptor tyrosine kinase upregulation and extracellular signal-regulated kinase reactivation
SHP2 inhibitor + KRAS-G12C InhibitorNon-small cell lung cancer, Pancreatic ductal adenocarcinomaIncreases KRAS-G12C guanosine diphosphate loading and blocks wild-type HRAS/NRAS activation
SHP2 inhibitor + Anti-Programmed Cell Death Protein 1Syngeneic KRAS-mutant tumorsEnhances T-cell infiltration and reduces immunosuppressive myeloid cells

Allosteric inhibitors stabilize the autoinhibited conformation through binding sites at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase domains. Three distinct pockets exist: the tunnel site (occupied by compounds like SHP099), the latch site, and the groove site. Tunnel-site binders act as "molecular glue," reinforcing the closed conformation without perturbing the catalytic cleft [2] [3]. This mechanism achieves >100-fold selectivity over other phosphatases, including SHP1 [3].

Vociprotafib as a Paradigm of Structure-Guided SHP2 Inhibitor Development

Vociprotafib (development code RMC-4630) exemplifies the translation of structural insights into a clinically viable allosteric SHP2 inhibitor. Its discovery leveraged the conserved tunnel site within SHP2’s junctional region. Chemically designated as (3S,4S)-8-(6-chloro-5-(2-methylpyridin-3-yl)pyridin-3-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, this compound features a spirocyclic piperidine core that optimally engages the tunnel pocket while maintaining drug-like properties [6] [8].

Table 3: Molecular Properties and Binding Characteristics of Vociprotafib

PropertyValueSignificance
Molecular Weight450.99 g/molFavorable for oral bioavailability
XLogP1.76Balanced hydrophobicity for membrane permeability
Hydrogen Bond Donors3Optimal for target engagement without excessive polarity
Hydrogen Bond Acceptors8Facilitates interactions with tunnel site residues
Binding SiteTunnel pocket (N-SH2/PTP interface)Stabilizes autoinhibited conformation
Selectivity Profile>100-fold selective against SHP1, PTP1B, TC-PTPMinimizes off-target phosphatase inhibition

Vociprotafib’s binding induces a conformational shift where the N-SH2 domain tightens against the protein tyrosine phosphatase domain, preventing phosphopeptide engagement. Crystallographic analyses reveal key interactions:

  • The pyridinyl group forms π-stacking with His114
  • The chloro-pyridine moiety occupies a hydrophobic subpocket near Leu262
  • The aminomethyl group hydrogen-bonds with Glu249 and Arg111
  • The spirocycle anchors the molecule deep in the tunnel [3] [6]

Structure-activity relationship optimization focused on three regions:

  • Heteroaryl Headgroup: Modifications balancing potency and metabolic stability
  • Spirocyclic Core: Rigidity to enforce binding conformation
  • Aminomethyl Tail: Hydrogen-bonding capacity with Glu249

In preclinical models, vociprotafib demonstrated potent inhibition of SHP2-dependent signaling. In epidermal growth factor receptor-mutant non-small cell lung cancer xenografts, it delayed osimertinib resistance mediated by mesenchymal-epithelial transition factor amplification. Combination with the KRAS-G12C inhibitor sotorasib enhanced tumor regression in KRASG12C-mutant patient-derived xenografts by sustaining RAS pathway suppression [8] [9]. These findings validated its mechanism and supported clinical evaluation in receptor tyrosine kinase/RAS-driven malignancies.

Properties

CAS Number

2172652-48-9

Product Name

Vociprotafib

IUPAC Name

[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol

Molecular Formula

C20H27ClN6O2S

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C20H27ClN6O2S/c1-11-19(30-14-3-6-24-17(23)15(14)21)26-13(9-28)18(25-11)27-7-4-20(5-8-27)10-29-12(2)16(20)22/h3,6,12,16,28H,4-5,7-10,22H2,1-2H3,(H2,23,24)/t12-,16+/m0/s1

InChI Key

HISJAYUQVHMWTA-BLLLJJGKSA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.